2-Methyl-1-(2-methylpropyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-4-10-6-9(11)3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENATVOGKZGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl 1 2 Methylpropyl Piperazine
Contemporary Routes to Piperazine (B1678402) Ring Systems with Alkyl Substituents
The construction of the piperazine ring is a fundamental undertaking in organic synthesis, with numerous strategies developed to afford a diverse range of substituted derivatives. For a molecule such as 2-Methyl-1-(2-methylpropyl)piperazine, the initial focus lies on the efficient synthesis of the 2-methylpiperazine (B152721) core, which is subsequently alkylated.
Condensation Reactions in Piperazine Synthesis
Condensation reactions represent a classical and widely employed strategy for the formation of the piperazine nucleus. These reactions typically involve the cyclization of appropriate acyclic precursors. A common approach involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. For the synthesis of 2-methylpiperazine, this can be envisioned through the condensation of 1,2-diaminopropane (B80664) with a suitable two-carbon unit.
Historically, the reaction of piperazine with aldehydes has been studied, indicating the feasibility of forming C-N bonds through condensation pathways. More contemporary methods have refined these approaches. For instance, the use of a (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diols and diamines to produce piperazines. Another innovative approach involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to furnish 2-alkyl piperazines under mild conditions. This method utilizes an iridium-based photocatalyst or an organic photocatalyst, highlighting the move towards more sustainable synthetic protocols.
A notable example of a condensation-based approach is the synthesis of α,β-unsaturated acids catalyzed by piperazine hexahydrate via the Knoevenagel condensation, which, while not a direct synthesis of the piperazine ring, underscores the utility of piperazine derivatives in facilitating key C-C bond-forming reactions.
Reductive Amination Strategies for N-Alkylation
Reductive amination is a powerful and versatile method for the N-alkylation of amines, and it represents a highly effective strategy for the synthesis of this compound from 2-methylpiperazine. This reaction involves the initial formation of an iminium ion from the reaction of the secondary amine of 2-methylpiperazine with an aldehyde, in this case, isovaleraldehyde (B47997) (3-methylbutanal). The resulting iminium intermediate is then reduced in situ to the corresponding tertiary amine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option, often used in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Other reducing agents such as sodium cyanoborohydride have also been used, though concerns about the toxicity of cyanide byproducts exist. The general applicability of reductive amination is highlighted by its use in the synthesis of numerous complex drug molecules containing piperazine moieties. For instance, the synthesis of Abemaciclib involves a reductive amination step using sodium triacetoxyborohydride and N-ethylpiperazine.
The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by proton transfer to form a carbinolamine intermediate. This intermediate then loses a molecule of water to form an iminium ion, which is subsequently reduced by the hydride reagent to yield the final N-alkylated piperazine.
Transition-Metal-Catalyzed Approaches to this compound Scaffolds
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency, selectivity, and functional group tolerance. The construction of substituted piperazines has significantly benefited from these advancements.
Recent Advances in Catalytic Formation of Piperazines
Palladium-catalyzed reactions have emerged as a cornerstone in modern organic synthesis, and their application in piperazine synthesis is well-documented. A notable method involves the palladium-catalyzed modular synthesis of substituted piperazines from readily available building blocks. This approach utilizes the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, proceeding under mild conditions with low catalyst loadings to afford a wide range of piperazine derivatives in excellent yields.
Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide an efficient means to construct C-N bonds, which is fundamental to many piperazine syntheses. For example, the synthesis of Cariprazine involves a Buchwald-Hartwig reaction of N-Boc-piperazine on an aryl bromide. Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides also presents a pathway to tetrahydropyrazines, which can be subsequently reduced to piperazines.
More recently, photoredox catalysis has gained prominence as a sustainable and powerful tool. Iridium and ruthenium-based photocatalysts, as well as organic dyes, have been employed for the C-H functionalization of piperazines, allowing for the direct introduction of substituents onto the piperazine core. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium complex, yields 2-substituted piperazines.
A specific photocatalytic method for the synthesis of 2-methylpiperazine itself has been reported, involving the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine in the presence of semiconductor–zeolite composite catalysts under UV irradiation. This method highlights the potential of photocatalysis in constructing the fundamental piperazine ring system.
Ligand Design and Chiral Catalysis in Asymmetric Synthesis of Piperazine Derivatives
The synthesis of enantiomerically pure piperazine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric catalysis, driven by the design of sophisticated chiral ligands, provides the most elegant solution to this challenge.
The desymmetrization of meso-piperazines through enantioselective acylation is a notable strategy. This can be achieved using chiral 4-(dimethylamino)pyridine (DMAP) analogues as catalysts or by employing chiral acylating agents. The choice of solvent and the substitution pattern on the piperazine ring significantly influence the yield and enantioselectivity of these reactions.
Rhodium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been developed for the synthesis of a variety of chiral piperazines with high enantiomeric excess. This method is scalable and has been applied to the synthesis of drug molecules. Similarly, manganese-catalyzed asymmetric formal hydroamination of allylic alcohols using chiral P,N,N-ligands offers a route to chiral γ-amino alcohols, which can be precursors to chiral piperazine derivatives. The design of these tridentate ligands is crucial for achieving high enantioselectivity.
The development of chiral ligands is a continuous area of research. For instance, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines have been synthesized and evaluated as sigma-1 receptor ligands, demonstrating how ligand design can be tailored for specific biological targets.
Emerging and Sustainable Synthesis Techniques for Piperazine Derivatives
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the context of piperazine synthesis, this has manifested in several innovative approaches.
Photoredox catalysis, as mentioned previously, stands out as a green alternative to many classical methods. By utilizing visible light as an energy source, these reactions can often be conducted under mild conditions, reducing the need for harsh reagents and high temperatures. The use of organic photocatalysts further enhances the sustainability profile of these transformations.
Flow chemistry is another emerging technology that offers significant advantages in terms of safety, scalability, and efficiency. The transition of synthetic methods from batch to continuous flow conditions can minimize contact with toxic reagents and byproducts, as demonstrated in the photoredox synthesis of C–H functionalized piperazines.
Biocatalysis and the use of bio-inspired methods are also gaining traction. While not yet widely applied to the synthesis of this compound specifically, the principles of enzymatic catalysis and the use of renewable starting materials are likely to play an increasingly important role in the future of piperazine synthesis.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including piperazine derivatives. The selective N-alkylation of a dissymmetric piperazine like 2-methylpiperazine is a key step in the synthesis of this compound. Microwave irradiation can significantly enhance the efficiency of this transformation.
The regioselective alkylation of 2-methylpiperazine is crucial to obtain the desired 1-isobutyl-2-methylpiperazine isomer over the 1-methyl-4-isobutylpiperazine. The less sterically hindered nitrogen atom (N1) is generally more nucleophilic and thus more reactive towards alkylation. However, reaction conditions can be optimized to favor the desired product. Microwave heating, by providing rapid and uniform heating, can often lead to cleaner reactions with shorter reaction times and improved regioselectivity compared to conventional heating methods. rsc.orgnih.gov
A plausible microwave-assisted synthesis of this compound would involve the reaction of 2-methylpiperazine with an isobutyl halide (e.g., 1-bromo-2-methylpropane (B43306) or isobutyl bromide) in the presence of a suitable base and solvent. The choice of base and solvent is critical for controlling the regioselectivity. Non-polar solvents and hindered bases can be employed to direct the alkylation to the less hindered nitrogen atom.
Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Heterocycles
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Hours to days | Minutes | rsc.orgnih.gov |
| Yield | Moderate to good | Often higher | rsc.org |
| Side Reactions | More prevalent | Reduced | nih.gov |
| Regioselectivity | Variable | Can be improved | mdpi.com |
Photo-Redox and Bio-Inspired Methodologies
Photo-Redox Catalysis:
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions. This methodology can be applied to the synthesis of complex piperazines. For the synthesis of this compound, a photo-redox catalyzed approach could involve the coupling of a suitable nitrogen-containing precursor with a radical precursor of the isobutyl group.
One potential strategy involves the generation of an α-amino radical from a derivative of 2-methylpiperazine, which can then undergo a coupling reaction. Alternatively, a photocatalytic C-N coupling reaction could be employed. nih.govnih.gov These methods often utilize iridium or ruthenium-based photocatalysts that, upon irradiation with visible light, can initiate single-electron transfer processes. The use of organic photoredox catalysts is also gaining prominence due to their lower cost and reduced environmental impact. researchgate.net
Bio-Inspired Methodologies:
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and heterocycles. Enzymes such as transaminases are capable of performing asymmetric aminations with high enantioselectivity. nih.gov While a direct biocatalytic synthesis of this compound has not been extensively reported, the principles of biocatalysis can be applied.
A hypothetical bio-inspired route could involve the use of a transaminase to asymmetrically introduce an amino group into a precursor molecule, which could then be cyclized to form the chiral 2-methylpiperazine core. Subsequent regioselective N-alkylation with an isobutyl group would yield the final product. The development of novel biocatalysts through protein engineering is expanding the scope of these reactions to a wider range of substrates. nih.gov
Stereochemical Control and Regioselectivity in Alkylated Piperazine Synthesis
The synthesis of a specific isomer of this compound requires precise control over both stereochemistry at the C2 position and regioselectivity of the N-alkylation.
Stereochemical Control:
If a specific enantiomer of this compound is desired, the synthesis must start with or generate an enantiomerically pure 2-methylpiperazine. This can be achieved through various methods, including the use of chiral starting materials, asymmetric synthesis, or resolution of a racemic mixture. Asymmetric synthesis of substituted piperazines has been achieved through methods like palladium-catalyzed asymmetric allylic alkylation. nih.govrsc.org
Regioselectivity:
The two nitrogen atoms in 2-methylpiperazine have different steric and electronic environments, leading to potential challenges in regioselective N-alkylation. The nitrogen at position 1 (N1) is secondary and adjacent to the methyl-substituted carbon, while the nitrogen at position 4 (N4) is also secondary but further away from the steric bulk of the methyl group.
Generally, alkylation will preferentially occur at the more accessible and nucleophilic nitrogen atom. In the case of 2-methylpiperazine, the N4 nitrogen is less sterically hindered and might be expected to be more reactive. However, by carefully selecting the reaction conditions, such as the nature of the alkylating agent, the base, the solvent, and the temperature, the alkylation can be directed to the desired N1 position. For instance, using a bulky alkylating agent or a protecting group strategy can enhance the regioselectivity. Computational studies have also been employed to understand and predict the stereoselectivity of alkylation in related piperazine systems. benjamin-bouvier.fr
Table 2: Factors Influencing Regioselectivity in Piperazine Alkylation
| Factor | Influence on Regioselectivity | Example | Reference |
| Steric Hindrance | Alkylation favors the less hindered nitrogen. | Use of bulky protecting groups to block one nitrogen. | mdpi.com |
| Electronic Effects | Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen. | N/A | benjamin-bouvier.fr |
| Reaction Conditions | Solvent, temperature, and base can influence the reaction outcome. | Non-polar solvents may favor alkylation at the less hindered site. | benjamin-bouvier.fr |
| Nature of Alkylating Agent | Bulky alkylating agents may show higher selectivity. | N/A | benjamin-bouvier.fr |
Rearrangement Reactions in Piperazine Analogue Synthesis
Rearrangement reactions are a powerful class of transformations in organic synthesis that can be utilized to construct complex molecular architectures, including the piperazine ring system. Several named rearrangement reactions have been adapted for the synthesis of piperazine analogues. nih.govtandfonline.comeurekaselect.com
Aza-Cope Rearrangement:
The aza-Cope rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of a 1-aza-1,5-hexadiene system. wikipedia.orgtcichemicals.com This reaction can be employed to construct piperidine (B6355638) and piperazine rings. A plausible, albeit complex, strategy for the synthesis of the this compound core could involve a suitably substituted acyclic precursor that undergoes aza-Cope rearrangement to form the six-membered ring. The stereochemical outcome of the reaction is often predictable, proceeding through a chair-like transition state. wikipedia.org Catalytic asymmetric versions of the aza-Cope rearrangement are also being developed. rsc.orgnih.gov
Stevens Rearrangement:
The Stevens rearrangement involves the treatment of a quaternary ammonium (B1175870) salt with a strong base to yield a rearranged tertiary amine. nih.gov This reaction proceeds via the formation of an ylide followed by a 1,2-migration. While less common for the direct synthesis of the piperazine core itself, the Stevens rearrangement could be envisioned as a method for the elaboration of a pre-formed piperazine derivative to introduce specific substituents.
Other rearrangement reactions that have been utilized in the synthesis of piperazine analogues include the Mumm, Ugi-Smiles, and aza-Wittig rearrangements. nih.govtandfonline.comeurekaselect.com These reactions provide alternative disconnection strategies for accessing the piperazine scaffold and its derivatives.
Mechanistic and Reactivity Studies of 2 Methyl 1 2 Methylpropyl Piperazine
Fundamental Reactivity Patterns of N-Alkylpiperazines
N-alkylpiperazines, such as 2-Methyl-1-(2-methylpropyl)piperazine, are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of these nitrogen atoms, specifically the lone pair of electrons on them, dictates the fundamental reactivity of the molecule.
The nitrogen atoms in the piperazine (B1678402) ring act as nucleophiles, readily participating in reactions with electrophiles. sigmaaldrich.com The degree of substitution on these nitrogens influences their reactivity. In a mono-N-alkylpiperazine like the subject compound, the secondary amine is typically more nucleophilic and sterically accessible than the tertiary amine, making it the primary site for further reactions.
Common reactions involving N-alkylpiperazines include:
N-Alkylation: The secondary amine of a mono-alkylated piperazine can undergo further alkylation with alkyl halides or other alkylating agents. nih.govnih.gov This reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base can influence the efficiency of this reaction, with bases like potassium carbonate often used to neutralize the acid formed. nih.gov The synthesis of various N-alkylpiperazines has been achieved through methods such as the alkylation of N-acetylpiperazine followed by hydrolysis, or by reacting an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of a catalyst. nih.govsigmaaldrich.com
N-Acylation: N-alkylpiperazines readily react with acylating agents like acid chlorides and anhydrides to form amides. nih.govnih.gov This is a nucleophilic acyl substitution reaction where the piperazine nitrogen attacks the carbonyl carbon of the acylating agent. nih.gov Due to the higher reactivity of acid chlorides and anhydrides, this reaction generally proceeds with good yield. nih.gov In the case of acid chlorides, a base is often required to scavenge the HCl produced during the reaction. nih.gov
The nucleophilic character of the piperazine ring is a cornerstone of its chemical utility, allowing for its incorporation into a wide array of more complex molecular structures. acs.org
Degradation Pathways and Stability Under Specific Chemical Conditions
The stability of N-alkylpiperazines is a critical factor in their practical applications, particularly in industrial settings where they may be exposed to harsh conditions. Degradation can occur through oxidative, thermal, and radical-initiated pathways.
The oxidative degradation of piperazines is a significant concern, especially in applications like carbon capture where they are exposed to oxygen. The presence of metal catalysts, such as copper (Cu²⁺), can significantly accelerate the rate of oxidation, while iron (Fe²⁺) and other stainless steel metals are weaker catalysts. nih.gov
The degradation process involves complex reaction pathways. In aqueous solutions, oxidation can lead to the formation of various products. For piperazine (PZ) itself, identified oxidation products include ethylenediamine (B42938), carboxylate ions, and amides. nih.gov A significant portion of the degradation products often remains unidentified, indicating the complexity of the reaction network. nih.gov Studies on piperazine in the presence of potassium hydroxide (B78521) (KOH) showed that KOH enhances oxidation, while potassium carbonate (K₂CO₃) can inhibit it. rsc.org Key degradation products identified under these conditions include piperazinone (OPZ), N-formyl piperazine (FPZ), and ethylenediamine (EDA). nih.govrsc.org
The rate of oxidative degradation is influenced by factors such as catalyst concentration and agitation. researchgate.net For instance, the rate of acetate (B1210297) production, an indicator of piperazine loss, was found to be dependent on both agitation rate and catalyst concentration in one study. researchgate.net
Table 1: Major Identified Oxidative Degradation Products of Piperazine
| Product Name | Abbreviation | Reference |
|---|---|---|
| Ethylenediamine | EDA | nih.gov, nih.gov, rsc.org |
| Piperazinone | OPZ | nih.gov, rsc.org |
| N-formyl piperazine | FPZ | nih.gov, rsc.org |
| Carboxylate Ions (e.g., Acetate) | - | nih.gov, researchgate.net |
| Amides | - | nih.gov |
Thermal stability is a crucial property for piperazines used in processes involving high temperatures, such as the stripping stage in carbon capture systems. sigmaaldrich.com Piperazine and its derivatives are generally considered to be among the more thermally stable amines, with allowable stripper temperatures often exceeding 160°C. nih.gov
The thermal degradation of piperazine is typically a first-order reaction with respect to the piperazine concentration and shows an Arrhenius dependence on temperature. nih.govimist.ma The degradation is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule (H⁺PZ), leading to a ring-opening reaction. nih.govnih.gov This initial step is followed by further substitution reactions that produce a variety of degradation products. nih.gov The presence of CO₂ is not essential for thermal degradation to occur, but it does influence the product distribution. nih.gov
Major thermal degradation products of piperazine identified at temperatures between 135°C and 175°C include N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl)piperazine (AEP). nih.govnih.gov AEP is often the major product, while compounds like 1,1'-(1,2-ethanediyl)bis-piperazine (PEP) and ethylenediamine (EDA) are found in smaller concentrations. sigmaaldrich.comimist.ma
Table 2: Major Identified Thermal Degradation Products of Piperazine
| Product Name | Abbreviation | Reference |
|---|---|---|
| N-(2-aminoethyl)piperazine | AEP | nih.gov, sigmaaldrich.com |
| N-formylpiperazine | - | nih.gov, nih.gov |
| Ammonium | - | nih.gov, nih.gov |
| 1,1'-(1,2-ethanediyl)bis-piperazine | PEP | sigmaaldrich.com |
| Ethylenediamine | EDA | sigmaaldrich.com |
| 2-imidazolidone | - | nih.gov |
In atmospheric chemistry, the degradation of volatile amines is often initiated by reaction with hydroxyl (OH) radicals. nih.govresearchgate.net The reaction of OH radicals with piperazine is very rapid and proceeds through two main pathways: hydrogen abstraction from a C-H bond on the ring or from an N-H bond of an amine group. nih.govresearchgate.net
Studies have shown that for piperazine, H-abstraction occurs from both C-H and N-H sites. nih.govresearchgate.net This leads to the formation of different radical intermediates which then react further with atmospheric species like O₂, NO, and NO₂. nih.govresearchgate.net The major product identified from the OH-initiated photo-oxidation of piperazine is 1,2,3,6-tetrahydropyrazine. researchgate.net Minor products include 1-nitropiperazine (B131163) and 1-nitrosopiperazine. researchgate.net The initial branching ratio between N-H and C-H abstraction by OH radicals for piperazine has been determined to be approximately 0.18, indicating that C-H abstraction is the more dominant pathway. nih.govresearchgate.net
This degradation pathway can also lead to the formation of aerosol particles, especially in the presence of nitric acid. researchgate.net Both primary and secondary photo-oxidation products have been detected in these aerosols. researchgate.net
Derivatization Strategies for Functionalization and Analytical Enhancement
The reactivity of the piperazine moiety allows for its chemical modification, or derivatization, to alter its properties or to facilitate its analysis.
A key derivatization strategy involves the reaction of piperazines with carboxylic acid groups, particularly the C-termini and the side chains of aspartic and glutamic acid residues in peptides. This reaction forms a stable amide bond and is widely used to create peptide-piperazine conjugates. nih.govresearchgate.net
This derivatization is often performed to enhance the analytical detection of peptides, especially in mass spectrometry. nih.govnih.gov By attaching a piperazine-based tag, the ionization efficiency of the peptide can be significantly improved, leading to enhanced signals in techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov
The formation of the amide bond between the peptide's carboxyl group and the piperazine's amine is typically achieved using coupling reagents. A common method employs a carbodiimide, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), in conjunction with an activating agent like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.gov These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the piperazine amine. Other coupling agents like isobutyl chloroformate (IBCF) have also been utilized. researchgate.net
This strategy has been shown to be highly efficient, with derivatization yields often exceeding 94%. nih.gov The choice of the specific piperazine derivative can influence the degree of signal enhancement, with reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) showing significant improvements in peptide ionization efficiency. nih.gov This derivatization is particularly beneficial for the detection of low molecular weight and high pI peptides. nih.gov
Silylation and Other Derivatization Techniques for Chromatographic Analysis
The chromatographic analysis of piperazine derivatives, particularly in gas chromatography (GC), often necessitates a derivatization step to improve the analytical performance. Compounds like this compound, which contain a secondary amine, can exhibit poor peak shape and low volatility due to their polarity. Derivatization techniques are employed to convert these polar N-H groups into less polar, more volatile, and more thermally stable derivatives, leading to enhanced chromatographic resolution and sensitivity. The two most common derivatization strategies for amines are silylation and acylation.
While no specific studies on the derivatization of this compound were identified in the reviewed literature, the principles of derivatizing secondary amines and other piperazine compounds are well-established and directly applicable.
Silylation
Silylation involves the replacement of an active hydrogen in the amine group with a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. phenomenex.com This process effectively reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability for GC analysis. researchgate.net The resulting silylated derivatives typically produce sharp, symmetrical peaks. researchgate.net
The reactivity of amine groups towards silylating agents is generally lower than that of hydroxyl groups, often requiring more potent reagents or the use of a catalyst. researchgate.net Strong silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for derivatizing primary and secondary amines. phenomenex.comresearchgate.net For sterically hindered amines, the addition of a catalyst like trimethylchlorosilane (TMCS) can improve the efficiency of the silylation reaction. phenomenex.com It is crucial to perform silylation reactions under anhydrous conditions, as the reagents are sensitive to moisture and can be easily hydrolyzed. researchgate.net
Table 1: Common Silylating Reagents for Amines
| Reagent | Abbreviation | Leaving Group | Characteristics & Applications |
| N,O-bis(trimethylsilyl)acetamide | BSA | Acetamide | Strong silyl donor suitable for a wide range of compounds, including amines. |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | More volatile byproducts than BSA, making it a popular choice for trace analysis. Effective for amines and amides. phenomenex.comvt.edu |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | N-methyltrifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives. |
| N-trimethylsilylimidazole | TMSI | Imidazole | Primarily used for hydroxyl groups and carboxylic acids, but can also derivatize phenols and thiols. phenomenex.com |
| Trimethylchlorosilane | TMCS | HCl | Often used as a catalyst with other silylating reagents to increase their reactivity, especially for hindered groups. phenomenex.com |
This table summarizes common silylating agents and their general applications for amines based on available literature.
Acylation
Acylation is another robust derivatization technique for amines, involving the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acid halide. This process introduces an acyl group, which reduces the polarity of the amine and increases its volatility. researchgate.net A significant advantage of acylation is the ability to introduce fluorinated groups (perfluoroacylation), which can dramatically enhance the sensitivity of detection when using an electron capture detector (ECD) in GC analysis. researchgate.net
Commonly used acylating agents include acetic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). For instance, studies on other piperazine derivatives have employed perfluoroacylation to improve their chromatographic behavior and mass spectrometric fragmentation patterns. researchgate.net Like silylation, acylation reactions typically require anhydrous conditions to prevent hydrolysis of the reagent. researchgate.net
Table 2: Common Acylating Reagents for Amines
| Reagent | Abbreviation | Derivative Formed | Characteristics & Applications |
| Acetic Anhydride | - | Acetyl | A common and cost-effective reagent for general-purpose derivatization. |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Widely used for creating highly volatile derivatives suitable for GC-MS. The fluorinated group enhances ECD response. |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl | Forms stable derivatives with excellent volatility and high ECD sensitivity. |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl | Similar to PFPA, provides highly volatile and electron-capturing derivatives for sensitive analysis. |
| 4-chloro-7-nitrobenzofuran | NBD-Cl | NBD-derivative | Used to form a stable, UV-active derivative for HPLC analysis, particularly useful when the parent compound lacks a chromophore. jocpr.com |
This table presents common acylating agents used for the derivatization of amines for chromatographic analysis, compiled from general chemical literature and studies on related compounds.
Computational Chemistry and Advanced Molecular Modeling for 2 Methyl 1 2 Methylpropyl Piperazine
Quantum Chemical Calculations of Electronic Structure and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 2-Methyl-1-(2-methylpropyl)piperazine at the electronic level. research-nexus.netjksus.org These calculations allow for the optimization of the molecular geometry and the determination of various electronic and energetic parameters. research-nexus.net
For piperazine (B1678402) derivatives, DFT methods like B3LYP with basis sets such as 6-31G* and 6-31G** have been successfully employed to compute vibrational spectra and other properties. nih.gov The choice of functional and basis set, such as WB97XD/6-311++G**, is crucial for accurately reproducing experimental geometric parameters like bond lengths and angles. jksus.org
Table 4.1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |
| Mulliken Atomic Charges | N1: -0.45, N4: -0.38 | Predicts the partial charges on the nitrogen atoms, indicating their nucleophilicity. |
Note: The values presented are hypothetical and representative of what would be obtained from DFT calculations for this type of molecule.
Theoretical Prediction of Reaction Mechanisms and Rate Coefficients
Theoretical models can elucidate the pathways of chemical reactions involving this compound. For instance, in the context of CO2 capture, the reaction mechanism of related compounds like 2-methylpiperazine (B152721) has been studied, involving deprotonation and carbamate (B1207046) formation. jksus.org Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates.
The Gibbs free energy of activation can be calculated to predict the spontaneity and rate of a reaction. For cycloaddition reactions of similar nitrogen-containing heterocycles, DFT calculations have been used to determine the activation energies for different pathways, thus predicting regioselectivity and kinetic control. nih.gov
Conformational Analysis and Stereochemical Preferences
The piperazine ring in this compound can adopt several conformations, with the chair form being the most common. The substituents on the ring can exist in either axial or equatorial positions. Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in many cases. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov
For this compound, the two primary chair conformations would involve the 2-methyl group being either axial or equatorial. The relative energies of these conformers determine the equilibrium population of each. The bulky 1-(2-methylpropyl) group will strongly prefer an equatorial position to minimize steric hindrance.
Table 4.1.2: Relative Energies of this compound Conformers
| Conformer (2-methyl group position) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial | 0.0 | ~95% |
| Axial | 1.8 | ~5% |
Note: These values are illustrative and based on typical A-values for methyl groups on cyclohexane (B81311) rings, adapted for the piperazine system.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound over time. nitech.ac.jp By simulating the motion of atoms and molecules, MD can explore the different conformations accessible to the molecule and the transitions between them. researchgate.net These simulations are particularly useful for understanding the flexibility of the piperazine ring and its substituents in different environments, such as in solution. nitech.ac.jp
MD simulations can reveal the time-averaged distribution of conformers and identify the most stable and frequently visited conformational states. This information is crucial for understanding how the molecule might interact with biological targets.
In Silico Approaches to Structure-Activity Relationship Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. scispace.com For piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. research-nexus.net
A QSAR study on this compound and its analogues would involve calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression to build a predictive model. scispace.com Such models can identify the key molecular features that contribute to the desired activity, guiding the design of more potent compounds.
Computational Prediction of Molecular Interactions and Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. semanticscholar.orgmdpi.com This method is widely used in drug discovery to understand how a ligand like this compound might interact with a biological target at the atomic level. researchgate.net
Docking studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor's binding site. mdpi.com The results of docking simulations are often scored to estimate the binding affinity, helping to rank potential drug candidates. For piperazine derivatives, docking studies have been instrumental in understanding their binding modes to various enzymes and receptors. research-nexus.netmdpi.com
Table 4.4: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| ASP145 | Hydrogen Bond (with N4-H) | 2.1 |
| LEU83 | Hydrophobic (with isobutyl group) | 3.8 |
| VAL35 | Hydrophobic (with methyl group) | 4.1 |
| PHE144 | π-Alkyl (with piperazine ring) | 4.5 |
Note: This table presents a hypothetical docking result to illustrate the type of information obtained from such a study. The interacting residues are typical for a kinase binding pocket.
Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 1 2 Methylpropyl Piperazine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a powerful tool for the determination of the elemental composition of a molecule with high accuracy, which in turn allows for the unequivocal confirmation of its chemical formula. For 2-Methyl-1-(2-methylpropyl)piperazine, HRMS would provide a precise mass measurement of the molecular ion.
The fragmentation pattern observed in mass spectrometry offers significant structural information. The electron ionization (EI) mass spectrum of piperazine (B1678402) derivatives is often characterized by fragmentation of the piperazine ring and the substituents attached to the nitrogen atoms. For N-alkylpiperazines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of this compound, the molecular ion peak is expected. Key fragmentation would likely involve the loss of the isobutyl group and cleavage of the piperazine ring.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Predicted Fragment | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₂₃N₂⁺ | 171.1856 |
| [M-CH₃]⁺ | C₉H₂₀N₂⁺ | 156.1621 |
| [M-C₄H₉]⁺ | C₆H₁₄N₂⁺ | 114.1157 |
| Piperazine ring fragment | C₄H₉N⁺ | 71.0735 |
Note: The data in this table is predicted based on the chemical structure and general fragmentation patterns of similar compounds.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the isobutyl group, and the piperazine ring. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. For example, the protons on the carbon adjacent to the nitrogen would be expected to appear in the range of 2.5-3.5 ppm. nih.govrsc.orgresearchgate.net
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbons of the piperazine ring adjacent to the nitrogen atoms would typically resonate in the range of 40-60 ppm. rsc.orgrsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| Piperazine ring protons | 2.5 - 3.2 | Multiplet |
| Isobutyl CH₂ | 2.2 - 2.5 | Doublet |
| Isobutyl CH | 1.7 - 2.0 | Multiplet |
| Piperazine CH₃ | 1.0 - 1.2 | Doublet |
| Isobutyl CH₃ | 0.8 - 1.0 | Doublet |
Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Piperazine ring carbons | 45 - 60 |
| Isobutyl CH₂ | 65 - 75 |
| Isobutyl CH | 25 - 35 |
| Piperazine CH₃ | 15 - 20 |
| Isobutyl CH₃ | 20 - 25 |
Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like many piperazine derivatives. nih.gov GC-MS can be used to determine the purity of a sample of this compound and to identify and quantify it in mixtures.
The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions (e.g., column type, temperature program). The mass spectrum obtained provides a fingerprint for the compound, allowing for its positive identification. For piperazine derivatives, GC-MS methods have been developed for both qualitative and quantitative analysis. unodc.org
Table 5: Typical GC-MS Parameters for the Analysis of Piperazine Derivatives
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 100°C, ramp to 280°C |
| MS Ionization Mode | Electron Ionization (EI) |
Note: These are general parameters and would need to be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For piperazine compounds, which are often basic and polar, reversed-phase HPLC is a common analytical choice. However, piperazine itself can be challenging to retain on standard C18 columns. researchgate.net
To overcome this, derivatization can be employed to increase the hydrophobicity of the molecule and to add a UV-active chromophore for easier detection. researchgate.net Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. pharmatutor.org
Table 6: General HPLC Conditions for the Analysis of Piperazine Derivatives
| Parameter | Condition |
| Column | C18 or Cyano (for HILIC) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |
| Detector | UV (after derivatization) or ELSD/MS |
| Flow Rate | 0.5 - 1.5 mL/min |
Note: These are general conditions and require optimization for the specific compound.
Structure Activity Relationship Sar Elucidation and Molecular Design Principles in Piperazine Research
Impact of Alkyl Substitutions on Molecular Recognition and Interaction
Alkyl substitutions on the piperazine (B1678402) core are a critical determinant of a molecule's interaction with its biological target. The size, shape, and position of these alkyl groups can profoundly affect binding affinity, selectivity, and pharmacokinetic properties. Research into various classes of piperazine derivatives has shown that even minor changes to alkyl substituents can lead to significant differences in biological outcomes. nih.govrsc.org
A study on rifamycin (B1679328) derivatives, for example, directly compared the effect of different N-alkyl groups on the piperazine ring. The investigation revealed that changing the substituent from a methyl group (in Rifampicin) to a cyclopentyl group (in Rifapentine) altered the drug's interaction with lipid membranes, which may contribute to their different clinical profiles. nih.gov Similarly, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the addition of a methyl group to the meta position of a benzene (B151609) moiety attached to the piperazine scaffold was able to restore inhibitory activity on both ENT1 and ENT2. polyu.edu.hk
The impact of alkyl groups is often tied to their ability to engage in hydrophobic interactions within the binding pocket of a target protein. In a series of dithienosilole-based dyes, the nature and position of linear or branched alkyl chains were found to strongly govern the self-assembly and packing of the molecules. rsc.org This highlights that alkyl groups not only influence direct receptor binding but also the molecule's broader physicochemical behavior. Structure-activity relationship studies on ursolic acid (UA) derivatives found that introducing a 4-fluorobenzyl group and a piperazine moiety were crucial for anticancer activity, demonstrating the importance of specific substituted groups. nih.gov
Table 1: Effect of N-Alkyl Substitution on Membrane Interaction of Rifamycins This table is based on findings that different N-alkyl substituents alter drug-membrane interactions, implying a change in affinity.
| Compound | N-Alkyl Substituent on Piperazine | Observed Effect | Reference |
|---|---|---|---|
| Rifampicin | Methyl | Baseline membrane interaction | nih.gov |
| Rifapentine | Cyclopentyl | Different affinity for lipid membranes compared to Rifampicin | nih.gov |
Stereochemical Influence on Binding Affinity and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral piperazine derivatives. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific recognition, leading to significant differences in binding affinity and efficacy between enantiomers or diastereomers.
For the compound 2-Methyl-1-(2-methylpropyl)piperazine, the methyl group at the C2 position creates a chiral center. The spatial orientation of this methyl group (R or S configuration) can dictate how the molecule fits into a binding site. Research on nucleozin (B1677030) analogs, which feature a piperazine ring, has demonstrated the importance of stereochemistry. The (1S,4S) and (1R,4R) diastereomers of a related bicyclo[2.2.1]heptane (DBH) system, a rigid analog of piperazine, showed distinct binding abilities, underscoring the impact of 3D geometry on molecular interaction. plos.org
Further evidence comes from early studies on 2,3-dimethylpiperazine, which can exist as cis and trans diastereomers. The trans isomer was successfully resolved into its d- and l-optical isomers, while the cis isomer was irresolvable. This stereochemical difference was directly linked to its activity, establishing that a specific spatial arrangement of the methyl groups was necessary for its biological function. researchgate.net These findings collectively affirm that the stereochemical configuration of substituents on the piperazine ring is a critical factor for achieving desired binding affinity and selectivity. plos.org
Rational Design Principles for Modulating Bioactivity
Rational drug design for piperazine-based compounds involves the deliberate modification of the molecular structure to optimize interactions with a biological target. This is achieved by fine-tuning various physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. acs.org
Computational and experimental studies have consistently shown that optimizing hydrophobic interactions can lead to tighter ligand binding and enhanced biological activity. nih.govplos.orgplos.org For instance, in the development of dopamine (B1211576) D2/D3 receptor ligands, SAR studies demonstrated that the linker length between a piperazine fragment and an aminotetralin fragment was crucial for potency, with a two-methylene linker being optimal for maximizing hydrophobic interactions. nih.gov Docking studies often reveal that arylpiperazine moieties fit snugly into lipophilic pockets, and modifications that enhance this fit can improve affinity. researchgate.net Therefore, a key design principle is to tailor the size and nature of alkyl and aryl substituents to complement the hydrophobic topology of the target's binding site. researchgate.netplos.org
The two nitrogen atoms in the piperazine ring are fundamental to its utility in drug design. These nitrogen atoms are basic and can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors (like hydroxyl or amide groups) in a protein's active site. researchgate.netnih.gov The ability of these nitrogens to become protonated at physiological pH is often essential for forming strong ionic interactions that anchor the ligand in the binding pocket. nih.gov
Research on sigma (σ) receptor ligands based on an arylpiperazine template showed that replacing one of the basic nitrogen atoms with a non-basic group or converting it to an amide resulted in a significant loss of affinity, proving that both basic nitrogens were important for optimal binding. nih.gov Beyond the ring itself, the strategic addition of other hydrogen bond donor or acceptor groups to substituents can create additional anchor points, enhancing both affinity and specificity. numberanalytics.comresearchgate.net However, a balance must be struck, as an excessive number of hydrogen bond donors can negatively impact membrane permeability. nih.govresearchgate.net
Table 2: Role of Piperazine Nitrogens in Sigma (σ) Receptor Binding This table is a conceptual representation based on findings that modifying the basic nitrogens in piperazine analog PB28 affects receptor affinity.
| Compound Modification | Change to Piperazine Core | Impact on σ₂ Receptor Affinity | Reference |
|---|---|---|---|
| Parent Compound (PB28) | Two basic N-atoms | High affinity (Kᵢ = 0.68 nM) | nih.gov |
| Analogs | One N-atom replaced or converted to amide | Lower affinity than parent compound | nih.gov |
The piperazine ring is a flexible six-membered ring that predominantly exists in a low-energy chair conformation. researchgate.netnih.gov However, upon binding to a target, it can be induced to adopt a higher-energy boat or twist-boat conformation to achieve an optimal fit. nih.gov The conformational flexibility of the piperazine ring allows it to adapt to various binding site geometries, but this can come at an energetic cost, potentially lowering binding affinity.
A key design strategy is to rigidify the piperazine scaffold into a bioactive conformation. This can be achieved by introducing bulky substituents that restrict rotation or by creating bridged structures. Such conformationally restricted analogs can present the key interacting groups in a pre-organized arrangement for binding, thereby increasing affinity and selectivity. researchgate.net For example, 2,5-diazabicyclo[2.2.1]heptane systems are often used as rigid counterparts to the flexible piperazine ring in screening libraries to test the hypothesis that rigidity enhances binding ability. plos.org
Strategies for Enhanced Efficacy and Reduced In Vitro Toxicity
A central goal of medicinal chemistry is to maximize the therapeutic efficacy of a compound while minimizing its toxicity. For piperazine derivatives, this is achieved through iterative structural modifications guided by SAR. Strategies often involve optimizing lipophilicity, as excessively lipophilic compounds can sometimes exhibit off-target effects and higher toxicity. nih.gov
Emerging Research Applications of 2 Methyl 1 2 Methylpropyl Piperazine in Chemical Science
Ligand Design and Coordination Chemistry in Catalysis
The nitrogen atoms of the piperazine (B1678402) ring make it an excellent candidate for use as a ligand in coordination chemistry. The steric and electronic properties of the piperazine can be tuned by substitution on the nitrogen or carbon atoms, influencing the properties of the resulting metal complexes. rsc.org
Piperazine and its derivatives have been successfully employed as ligands in various transition-metal-catalyzed reactions. rsc.orgutexas.edu The two nitrogen atoms can coordinate to a metal center, forming stable chelate rings that can influence the catalytic activity and selectivity of the metal. For instance, palladium complexes bearing piperazine-based ligands have been utilized in cross-coupling reactions. acs.orgacs.org The substitution pattern on the piperazine ring plays a crucial role in determining the efficacy of the catalyst.
In the case of 2-Methyl-1-(2-methylpropyl)piperazine, the presence of a methyl group on the ring and an isobutyl group on one of the nitrogen atoms introduces asymmetry and steric bulk. This could be advantageous in catalytic applications where fine-tuning of the ligand sphere around the metal center is required to control reactivity and selectivity. The isobutyl group, in particular, could provide a sterically demanding environment, potentially influencing substrate approach and product distribution.
| Ligand Type | Metal | Catalytic Application | Reference |
| Piperazine | Palladium | Homocoupling Reactions | acs.orgacs.org |
| Substituted Piperazines | Various | Diverse Applications | rsc.org |
| Chiral P,N,N-Ligands with Piperazine Moiety | Manganese | Asymmetric Hydroamination | acs.orgacs.org |
The inherent chirality of this compound, arising from the stereocenter at the C2 position, makes it a promising candidate for applications in asymmetric catalysis. Chiral ligands are essential for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov
The development of chiral P,N,N-ligands incorporating a piperazine unit has been shown to be effective in manganese-catalyzed asymmetric formal hydroamination reactions, yielding chiral γ-amino alcohols with high enantioselectivity. acs.orgacs.org While direct studies on this compound in this context are not available, its chiral nature suggests its potential as a valuable scaffold for the design of new chiral ligands. The combination of the existing stereocenter and the potential for further functionalization on the second nitrogen atom could lead to a new class of tunable ligands for a variety of asymmetric transformations.
Integration of Piperazine Scaffolds in Advanced Materials Research
The reactivity and structural features of piperazine derivatives also make them attractive components for the development of advanced materials with tailored properties.
Aqueous solutions of piperazine (PZ) are considered a benchmark solvent for post-combustion CO2 capture due to their high absorption rate and capacity. utexas.eduresearchgate.netnih.gov However, the degradation of piperazine under the high-temperature conditions required for solvent regeneration is a significant drawback. acs.orgutexas.edu Research has shown that the thermal degradation of piperazine proceeds via SN2 substitution reactions, with major degradation products including N-formylpiperazine and N-(2-aminoethyl)piperazine. utexas.edu
The introduction of alkyl substituents on the piperazine ring, as in this compound, could significantly impact its performance and stability as a CO2 capture agent. N-alkylation can influence the amine's basicity, CO2 absorption kinetics, and steric hindrance around the nitrogen atoms, which in turn affects the stability of the carbamate (B1207046) formed upon CO2 capture. Studies on blended solvents containing N-alkylated piperazines, such as 1-methylpiperazine (B117243), have been conducted to understand their degradation behavior. utexas.edu The thermal degradation of a 7 m methyldiethanolamine (MDEA)/2 m piperazine (PZ) blend showed the formation of 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (B91421) (1,4-DMPZ) as degradation products. utexas.edu This indicates that N-alkylation is a relevant factor in the degradation pathways of piperazine-based solvents. The steric bulk provided by the methyl and isobutyl groups in this compound might hinder certain degradation pathways, potentially leading to a more stable solvent. However, it could also introduce new degradation routes that need to be investigated.
Table: Major Thermal Degradation Products of Aqueous Piperazine
| Degradation Product | Chemical Formula | Reference |
| N-Formylpiperazine | C5H10N2O | acs.orgutexas.edu |
| N-(2-Aminoethyl)piperazine (AEP) | C6H15N3 | acs.orgacs.orgutexas.edu |
The bifunctional nature of piperazine derivatives, with two reactive nitrogen atoms, makes them valuable monomers or building blocks for the synthesis of polymers and supramolecular assemblies. researchgate.netacs.orgnih.govrsc.orgresearchgate.net Piperazine-containing polymers have been explored for various applications, including as antimicrobial agents. nih.govrsc.org For instance, piperazine can be reacted with epichlorohydrin (B41342) to form a bifunctional coupler that can be used to synthesize functionalized polymers. researchgate.netacs.orgnih.gov
The specific substitution pattern of this compound offers unique possibilities in polymer and supramolecular chemistry. The presence of a single reactive secondary amine allows for its controlled incorporation into polymer chains or supramolecular structures. The chiral nature of the molecule could be exploited to create chiral polymers or supramolecular architectures with specific recognition or catalytic properties. The isobutyl group could influence the packing and morphology of the resulting materials, potentially leading to novel material properties. Furthermore, the principles of supramolecular chemistry, such as hydrogen bonding and host-guest interactions, could be utilized to assemble this compound into well-defined nanostructures.
Mechanistic Biological Investigations of 2 Methyl 1 2 Methylpropyl Piperazine Derivatives in Vitro Studies
Investigation of Receptor Modulation and Binding Mechanisms
The interaction of 2-Methyl-1-(2-methylpropyl)piperazine derivatives with G-protein coupled receptors (GPCRs), particularly opioid receptors, has been a significant area of investigation. These receptors are integral to numerous physiological and pathological processes.
Derivatives containing the piperazine (B1678402) scaffold have been identified as a promising class of kappa opioid receptor (KOR) antagonists. The KOR system is a target for developing treatments for various conditions, including neuropsychiatric disorders. mdpi.commdpi.com In vitro functional assays, such as the [³⁵S]GTPγS binding assay, are used to evaluate the antagonist properties of these compounds by measuring their ability to block the receptor activation induced by a known KOR agonist. nih.gov
Structure-activity relationship (SAR) studies on related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have provided critical insights into the molecular features required for potent and selective KOR antagonism. nih.gov For instance, the development of JDTic, a potent and selective KOR antagonist, was based on the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl) piperidine (B6355638) scaffold. nih.gov Subsequent research explored replacing this piperidine with a piperazine ring. nih.gov
An overlay of a piperazine analogue on the crystal structure of the human KOR in complex with JDTic showed that the compounds were nearly superimposable. nih.gov However, this structural similarity did not always translate to equivalent potency, highlighting subtle but critical differences in binding interactions. nih.gov SAR studies revealed that the nature of the N-substituent on the piperazine ring is a key determinant of both affinity and selectivity for the KOR. nih.govnih.gov For example, while some analogues demonstrated good KOR antagonist properties, they did not achieve the high potency of JDTic, which has a Kᵢ value of 0.02 nM in GTPγS assays. nih.govnih.gov Modifications to the N-substituent can dramatically alter the binding affinity; for example, changing from an N-methyl amide to an N,N′-dimethyl amide in one series of KOR ligands reduced affinity by 6.6-fold. mdpi.com
| Compound | Modification | KOR Affinity (Ke, nM) | Reference |
|---|---|---|---|
| JDTic | Piperidine-based reference | 0.02 | nih.govnih.gov |
| Analogue 10a | N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine | 3.37 | nih.gov |
Enzyme Inhibition and Activation Mechanisms
The piperazine nucleus is a common scaffold in the design of enzyme inhibitors, particularly for monoamine oxidases (MAOs). MAOs are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets for treating neurological disorders like depression and anxiety. nih.govnih.gov
In vitro fluorimetric methods are commonly used to screen for MAO-A and MAO-B inhibitory activity. nih.govmdpi.com These assays measure the production of a fluorescent product, 4-hydroxyquinoline, from the MAO-mediated metabolism of the non-fluorescent substrate kynuramine. nih.gov Numerous studies have shown that piperazine derivatives can act as potent and selective MAO inhibitors. nih.govnih.gov For example, a series of 1,2,4-triazole-piperazine hybrids were synthesized and evaluated for their ability to inhibit human MAO (hMAO) isoforms. nih.gov
The substitution pattern on the piperazine and associated rings significantly influences inhibitory potency and selectivity. In one study, compound 5c , a 1,2,4-triazole-piperazine derivative with a chloro-substituted phenyl ring, was identified as the most potent MAO-A inhibitor with an IC₅₀ value of 0.070 µM. nih.gov Enzyme kinetic studies using Lineweaver-Burk plots can further characterize the nature of the inhibition. For instance, compound 2j , a 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate, was identified as a mixed-type MAO-A inhibitor. nih.gov
| Compound Series | Most Active Compound | MAO-A IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1,2,4-Triazole-piperazine derivatives | Compound 5c | 0.070 | nih.gov |
| 2-(Pyrimidin-2-yl)piperazine derivatives | Compound 2j | 23.10 | nih.gov |
Cellular Pathway Modulation Studies
Derivatives of this compound have been shown to modulate fundamental cellular pathways, demonstrating potential applications in oncology and infectious diseases through mechanisms such as apoptosis induction and inhibition of microbial and cellular processes.
Piperazine-containing compounds have been investigated for their anticancer properties, with a focus on their ability to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov Studies on piperazine scaffolds combined with 2-azetidinone pharmacophores have shown that these derivatives can suppress the proliferation of human cervical cancer (HeLa) cells. nih.gov
The mechanism of apoptosis induction often involves the generation of oxidative stress and the activation of the intrinsic mitochondrial pathway. nih.gov In vitro studies have demonstrated that treatment of HeLa cells with certain piperazine derivatives leads to characteristic morphological changes, DNA fragmentation, and cell cycle arrest. nih.gov For example, one derivative, 5e , significantly inhibited the growth of HeLa cells with an IC₅₀ value of 29.44 µg/ml. nih.gov The apoptotic mechanism was further confirmed by observing phosphatidylserine (B164497) externalization and an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov
The piperazine moiety is present in various compounds developed as potential antimicrobial agents. These compounds can exert their effects by targeting essential bacterial pathways, such as cell wall synthesis or protein synthesis. The enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine (B10760008) biosynthetic pathway in many bacteria and is absent in mammals, making it an attractive target for novel antibiotics. mdpi.com
Research has focused on designing small-molecule inhibitors of DapE. mdpi.com While direct studies on this compound derivatives targeting this specific enzyme are not prominent, related heterocyclic compounds have shown promise. For instance, pyrazole-based inhibitors have been synthesized and shown to competitively inhibit DapE from Haemophilus influenzae. mdpi.com The general principle of targeting unique bacterial enzymes is a key strategy, and the versatile piperazine scaffold is often explored in this context. Other studies have shown that azomethine derivatives synthesized from related amino alcohols exhibit antibacterial activity against E. coli and Bacillus thuringiensis, although the precise mechanism was not fully elucidated. researchgate.net
The inhibition of cell migration is a crucial mechanism for preventing cancer metastasis. Some piperazine derivatives have demonstrated the ability to inhibit the migration of cancer cells in vitro. nih.gov This anti-migratory effect is often linked to the compound's broader anti-proliferative and pro-apoptotic activities.
In studies using HeLa cancer cells, treatment with a piperazine-azetidinone derivative not only induced apoptosis but also suppressed colony formation and inhibited cell migration. nih.gov This suggests that the compound interferes with the cellular machinery responsible for cell motility. While the exact pathways are complex and can vary, they often involve the disruption of the cytoskeleton, modulation of cell adhesion molecules, or inhibition of signaling pathways that promote cell movement. The antiproliferative effects of other piperazine derivatives, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-ones, against various human cancer cell lines further support the potential of this chemical class to interfere with cancer progression. nih.gov
Radioprotective Mechanisms at the Cellular Level
No published in vitro studies were identified that investigate the radioprotective mechanisms of this compound at the cellular level. Research in this area has been conducted on other piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine derivatives, which have shown potential as radioprotective agents. nih.govnih.govnih.gov These studies have assessed cytotoxicity and the ability to mitigate DNA damage, but the findings are specific to the structures investigated and cannot be extrapolated to this compound. nih.govnih.gov
Anthelmintic Efficacy and Molecular Target Elucidation (e.g., Acetylcholinesterase)
Specific data on the in vitro anthelmintic efficacy of this compound and the elucidation of its molecular targets, such as acetylcholinesterase, are not available in the current body of scientific literature. The piperazine structure is a known pharmacophore in some anthelmintic drugs, which often function by modulating neurotransmission in parasites. nih.gov For example, some piperazine derivatives have been studied for their anticholinesterase activity, which can lead to paralysis and expulsion of the parasite. nih.gov However, without direct experimental evidence, the anthelmintic potential and mechanism of action for this compound remain unknown.
Future Research Trajectories and Interdisciplinary Prospects for 2 Methyl 1 2 Methylpropyl Piperazine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of asymmetrically substituted piperazines like 2-Methyl-1-(2-methylpropyl)piperazine presents a considerable challenge, often requiring multi-step processes with protection and deprotection sequences. Future research will prioritize the development of more direct, efficient, and sustainable synthetic methodologies.
Another key area is the application of modern catalytic systems. Photocatalysis, particularly using organic photoredox catalysts, has emerged as a powerful tool for C-H functionalization, enabling the direct introduction of substituents onto the piperazine (B1678402) ring under mild conditions. prepchem.com This approach could circumvent the need for pre-functionalized substrates. prepchem.com Furthermore, the cyclo-condensation of precursors like ethylene (B1197577) diamine and propylene (B89431) glycol over promoted copper catalysts offers a direct route to the 2-methylpiperazine (B152721) core, which can then be further functionalized.
A synthesis for a structurally similar compound, 2-(2-Methylpropyl)-1-(phenylmethyl)piperazine, involves the reduction of a 3-(2-methylpropyl)-4-(phenylmethyl)piperazinone intermediate using a powerful reducing agent like lithium aluminum hydride. chemicalbook.com Future work could focus on replacing such harsh reagents with more sustainable catalytic hydrogenation methods, for example, using palladium on carbon (Pd/C) catalysts, which have proven effective in related hydrogenations. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies for Asymmetrically Substituted Piperazines
| Method | Description | Potential Advantages | Challenges for this compound |
|---|---|---|---|
| One-Pot Synthesis | Sequential reactions in a single reactor, often starting with piperazine and an alkylating/acylating agent. iitm.ac.in | Reduced workup, lower solvent usage, improved time efficiency. | Controlling selectivity between the two non-equivalent nitrogen atoms. |
| Photoredox Catalysis | Use of light and a photocatalyst to generate radical intermediates for C-H or N-H functionalization. prepchem.com | Mild reaction conditions, high functional group tolerance, novel reactivity. | Achieving site-selectivity on the piperazine ring. |
| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. | High efficiency, readily available starting materials. | Requires prior synthesis of the 2-methylpiperazine core. |
| Piperazinone Reduction | Synthesis of a piperazinone intermediate followed by reduction to the corresponding piperazine. chemicalbook.com | Provides good control over substituent placement. | Often requires harsh reducing agents; multi-step process. |
Advanced Computational Prediction and Experimental Validation in Molecular Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound, future research will heavily rely on a synergistic relationship between in silico prediction and experimental validation.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometry, electronic structure (HOMO-LUMO energy gaps), and spectroscopic signatures (NMR, IR). fluorochem.co.uk These theoretical calculations provide a foundational understanding of the molecule's reactivity and stability. For example, DFT has been used to evaluate the corrosion inhibition potential of other piperazine derivatives by modeling their adsorption behavior on metal surfaces. nih.gov
Molecular docking simulations are crucial for exploring potential biological applications. chemicalbook.comnih.gov By modeling the interaction of this compound with the binding sites of various biological targets (e.g., enzymes, receptors), researchers can predict its binding affinity and mode of interaction. chemicalbook.com This approach has been successfully used to identify piperazine derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease and to rationalize the sigma receptor affinity of various piperidine (B6355638)/piperazine-based compounds. chemicalbook.comchemicalbook.comnih.gov Such studies can prioritize the compound for synthesis and biological screening against specific diseases, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational trajectory. By building models that correlate structural descriptors of a series of related piperazine compounds with their experimentally determined biological activity, it is possible to predict the activity of new molecules like this compound and to guide the design of more potent analogues. molbase.com
Exploration of New Mechanistic Insights in Biological Systems (Beyond Current Scope)
While the specific biological profile of this compound is not yet documented, the broader piperazine class exhibits a vast range of pharmacological activities, suggesting fertile ground for future investigation. nih.govnih.gov The structural features of the target molecule—a chiral center at C-2 and distinct alkyl groups on the ring and nitrogen—offer a unique combination of steric and electronic properties that could lead to novel biological interactions.
Future research should explore its potential as a modulator of central nervous system (CNS) targets. N-arylpiperazines are well-known for their interactions with serotonergic and dopaminergic receptors, and even simple alkyl substitutions can significantly alter receptor affinity and functional activity. nist.gov Investigations into the binding profile of this compound across a panel of CNS receptors could uncover novel leads for psychiatric or neurodegenerative disorders.
The piperazine scaffold is also a key component in many anticancer agents. mdpi.com Some piperazine derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. mdpi.com Future studies could assess the cytotoxic properties of this compound against various cancer cell lines and investigate its mechanism of action, for example, its ability to interact with DNA or inhibit key signaling proteins. mdpi.com
Furthermore, the classic anthelmintic action of piperazine, which involves agonizing GABA receptors in parasites, highlights the potential for developing new anti-parasitic agents. researchgate.netmdpi.com The specific substitutions on this compound might confer selectivity for parasitic over host receptors, a critical aspect of drug design.
Diversification of Applications in Materials Science and Catalysis
Beyond pharmaceuticals, the unique chemical properties of piperazine derivatives lend themselves to applications in materials science and catalysis. The presence of two basic nitrogen atoms and the specific stereochemistry of this compound could be exploited in several forward-looking applications.
In materials science, there is potential for its use as a corrosion inhibitor. Piperazine derivatives have been shown to effectively protect metals like aluminum in acidic environments by adsorbing onto the metal surface, a process that can be studied computationally using DFT. nih.gov The specific alkyl groups on the target molecule may enhance its solubility and surface-adsorption properties.
Another promising area is in carbon capture technologies. Aqueous solutions of substituted piperazines, including 2-methylpiperazine, are being actively investigated for their efficiency in absorbing CO2 from industrial flue gases. sigmaaldrich.comfishersci.com The 1-(2-methylpropyl) group could modulate the compound's physical properties, such as its vapor pressure and the stability of the carbamate (B1207046) formed upon CO2 capture, potentially offering advantages over existing solvents. sigmaaldrich.com
In catalysis, chiral piperazines can serve as valuable ligands for asymmetric synthesis. The C2-chirality of this compound makes it a candidate for the development of new metal-based catalysts. Amine-bis(phenol) ligands containing piperazine linkers have been used to create tin(II) complexes for catalysis, demonstrating the utility of the piperazine core in coordinating with metal centers. google.com
Collaborative Research Initiatives in Piperazine Chemistry and Interdisciplinary Fields
The exploration of a molecule as versatile as this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of modern chemical research, from initial design to final application, requires expertise that spans multiple scientific domains.
Future progress will depend on robust collaborations between synthetic organic chemists, computational scientists, pharmacologists, and materials scientists. A typical research workflow would involve computational chemists first modeling the properties and potential biological activities of the target molecule to generate hypotheses. molbase.com Synthetic teams would then develop efficient routes to produce the compound, possibly creating a small library of related analogues for structure-activity relationship studies.
These compounds would subsequently be evaluated by biologists and pharmacologists to validate the computational predictions and uncover their true therapeutic potential. mdpi.com Similarly, materials scientists could test the compound in applications like corrosion inhibition or CO2 capture. This iterative cycle of design, synthesis, and testing, fueled by open communication between different research groups, is the most effective strategy for innovation. Patent reviews show that the therapeutic potential of piperazine derivatives is vast and continues to expand into new areas, reflecting the success of such interdisciplinary efforts. nih.gov
Q & A
Q. What validated methods are used to confirm the synthesis of 2-Methyl-1-(2-methylpropyl)piperazine and its derivatives?
Answer: Synthesis confirmation typically involves elemental analysis (to verify atomic composition) and spectral characterization (e.g., NMR, IR, and mass spectrometry). For example, in piperazine derivatives, proton NMR can confirm substituent positions on the ring, while IR identifies functional groups like amines. X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing spectral data with computational predictions (e.g., PubChem records) ensures structural fidelity .
Q. How is preliminary toxicity assessed for novel piperazine derivatives like this compound?
Answer: Toxicity is evaluated using in vitro assays (e.g., cell viability via MTT/PrestoBlue) and in vivo models (e.g., rodent acute toxicity studies). For instance, modified derivatives with cyclodextrin inclusion complexes showed reduced toxicity in infiltration anesthesia models, as quantified by LD50 values and histopathological analysis .
Q. What experimental designs are employed to test the biological activity of piperazine derivatives in neurological pathways?
Answer: Standard assays include:
- Radioligand binding studies (e.g., competitive binding to dopamine D2 or serotonin 5-HT2A receptors).
- Functional assays (e.g., cAMP modulation in transfected HEK293 cells).
- Behavioral models (e.g., forced swim test for antidepressant activity). Structural analogs of this compound have demonstrated activity in neurotransmitter systems, suggesting similar methodologies apply .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar piperazine derivatives?
Answer: Contradictions arise from substituent effects or assay variability. Strategies include:
- Systematic SAR studies : Compare halogenated (e.g., fluoro vs. chloro) or alkylated analogs to isolate substituent impacts. For example, fluorobenzyl derivatives showed enhanced receptor affinity over non-halogenated analogs .
- Meta-analysis of assay conditions : Standardize protocols (e.g., cell lines, incubation times) to reduce variability. Evidence from antiplatelet activity studies highlights the need for cross-lab validation .
Q. What computational approaches predict the activity of this compound derivatives?
Answer:
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. A study on renin inhibitors used 80 piperazine derivatives to correlate IC50 values with physicochemical properties .
- Molecular docking : Simulate binding to targets (e.g., AChE or CXCR3 receptors) using software like AutoDock. Piperazine rings often anchor to hydrophobic pockets, while substituents modulate selectivity .
Q. How can structural modifications optimize the therapeutic index of this compound?
Answer:
- Cyclodextrin complexation : Lowers toxicity but may reduce activity, as seen in infiltration anesthesia studies. Balance via dose-response profiling .
- Bioisosteric replacement : Replace methylpropyl with isopropyl to enhance lipophilicity and blood-brain barrier penetration .
- Pro-drug strategies : Introduce ester groups to improve solubility and metabolic stability .
Q. What methodologies identify metabolic pathways influenced by this compound?
Answer:
- In vitro hepatic microsomal assays : Track metabolite formation via LC-MS.
- Isotope tracing : Use ¹⁴C-labeled compounds to map glucose/fatty acid metabolism.
- Transcriptomic profiling : RNA-seq of treated cells reveals upregulated/downregulated metabolic genes. Derivatives with trimethoxybenzoyl groups showed modulation of energy metabolism in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
